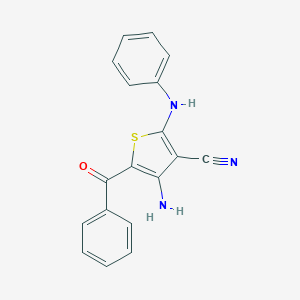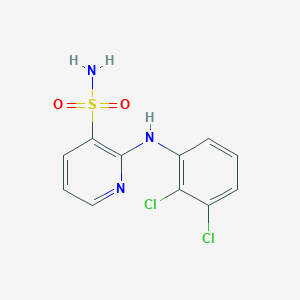
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide, also known as DCAPS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide-based compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide inhibits the activity of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrate, which in turn affects the downstream signaling pathway.
Effets Biochimiques Et Physiologiques
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain protein kinases, allowing for the study of specific signaling pathways. However, one limitation is that 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for the use of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide in scientific research. One area of interest is the development of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the structure-activity relationship of 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide and related compounds, which could lead to the development of more potent and selective protein kinase inhibitors. Additionally, 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide could be used in the development of diagnostic tools for the detection of certain protein kinases in disease states.
Méthodes De Synthèse
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloroaniline with pyridine-3-sulfonic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography. Other methods include the reaction of 2,3-dichloroaniline with pyridine-3-sulfonamide, followed by purification through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been used in scientific research for its ability to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. 2-(2,3-Dichloroanilino)-3-pyridinesulfonamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in various biological pathways.
Propriétés
Numéro CAS |
55841-89-9 |
|---|---|
Nom du produit |
2-(2,3-Dichloroanilino)-3-pyridinesulfonamide |
Formule moléculaire |
C11H9Cl2N3O2S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2-(2,3-dichloroanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-7-3-1-4-8(10(7)13)16-11-9(19(14,17)18)5-2-6-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Clé InChI |
HECOKSRQEZLTGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)S(=O)(=O)N |
Autres numéros CAS |
55841-89-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




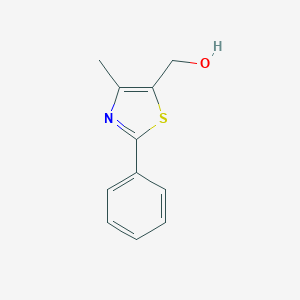



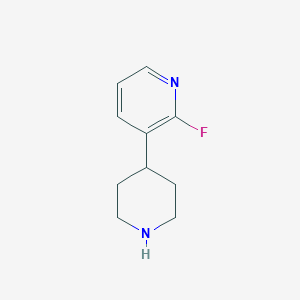
![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
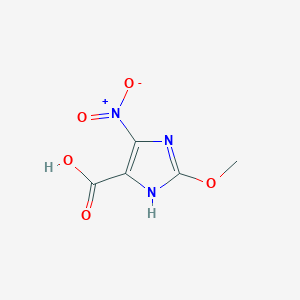
![4-ethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B186281.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)
